Acetoxycycloheximide

Description

Contextualization as a Chemical Compound for Biological Studies

Acetoxycycloheximide (B1664991) is primarily recognized in academic research as a potent inhibitor of protein synthesis in eukaryotic cells. This specific mechanism of action allows researchers to investigate a wide array of cellular processes that are dependent on the continuous production of proteins. By arresting protein synthesis, scientists can study the half-lives of specific proteins, the regulation of gene expression at the translational level, and the cellular consequences of halting this fundamental biological process. Its application in research has contributed to a deeper understanding of memory formation and other complex neurological functions.

Nomenclature and Related Compounds

The systematic naming and classification of this compound are crucial for its unambiguous identification in scientific literature. It is structurally related to other well-known protein synthesis inhibitors.

This compound is known by several synonyms, which are often encountered in various chemical and biological databases. It is an acetylated analogue of Cycloheximide (B1669411), another widely studied protein synthesis inhibitor. The primary structural difference between the two is the presence of an acetoxy group in this compound.

| Compound Name | Synonyms | Primary Analogue |

| This compound | E-73, Acetyloxycycloheximide | Cycloheximide |

Origin in Biological Systems

This compound is a natural product, biosynthesized by certain species of soil-dwelling bacteria belonging to the genus Streptomyces. These bacteria are renowned for their ability to produce a diverse range of secondary metabolites with potent biological activities.

The isolation of this compound has been documented from specific strains of Streptomyces. The bacterium Streptomyces albulus is a known producer of this compound. nih.gov More recently, this compound, along with its analogue Cycloheximide, has also been isolated from the fermentation broth of Streptomyces sp. JCK-6092. This particular strain was identified from a screening of over 1,000 actinomycetes due to its strong in vitro antifungal activity.

| Producing Organism | Compound(s) Isolated |

| Streptomyces albulus | This compound, Cycloheximide |

| Streptomyces sp. JCK-6092 | This compound, Cycloheximide |

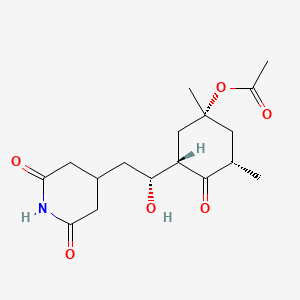

Structure

2D Structure

3D Structure

Properties

CAS No. |

62362-65-6 |

|---|---|

Molecular Formula |

C17H25NO6 |

Molecular Weight |

339.4 g/mol |

IUPAC Name |

[(1R,3S,5S)-3-[(1R)-2-(2,6-dioxopiperidin-4-yl)-1-hydroxyethyl]-1,5-dimethyl-4-oxocyclohexyl] acetate |

InChI |

InChI=1S/C17H25NO6/c1-9-7-17(3,24-10(2)19)8-12(16(9)23)13(20)4-11-5-14(21)18-15(22)6-11/h9,11-13,20H,4-8H2,1-3H3,(H,18,21,22)/t9-,12-,13+,17+/m0/s1 |

InChI Key |

UFDHNJJHPSGMFX-SQUSCZTCSA-N |

Isomeric SMILES |

C[C@H]1C[C@@](C[C@H](C1=O)[C@@H](CC2CC(=O)NC(=O)C2)O)(C)OC(=O)C |

Canonical SMILES |

CC1CC(CC(C1=O)C(CC2CC(=O)NC(=O)C2)O)(C)OC(=O)C |

Origin of Product |

United States |

Ii. Mechanistic Investigations of Acetoxycycloheximide S Biological Action

Inhibition of Eukaryotic Protein Synthesis: Core Mechanism

The fundamental biological effect of acetoxycycloheximide (B1664991) is the specific inhibition of protein synthesis within eukaryotic cells. wikipedia.orgnih.gov This is achieved by targeting the cell's protein-building machinery, the ribosome. The compound, along with its close relative cycloheximide (B1669411), is part of the glutarimide (B196013) antibiotics group. annualreviews.orgnih.gov The core of its inhibitory action lies in its ability to interfere with the elongation phase of translation. annualreviews.orgwikipedia.org

This compound's mechanism is characterized by its precise interaction with specific components of the eukaryotic ribosome.

The primary molecular target of this compound is the large ribosomal subunit in eukaryotes. ontosight.ai Eukaryotic cells possess 80S ribosomes, which are composed of a small 40S subunit and a large 60S subunit. open.eduactanaturae.ru this compound specifically binds to the 60S subunit, which is the site of peptide bond formation. ontosight.aiannualreviews.org This interaction is crucial for its inhibitory function. In some contexts, the binding of regulatory complexes to mRNA can prevent the joining of the 60S subunit to the 40S subunit, thereby inhibiting the formation of a complete 80S ribosome ready for translation. nih.gov The chemical structure of this compound, particularly its cyclohexanone (B45756) and piperidine-2,6-dione motifs, is thought to be critical for the interaction with amino acid residues within the ribosomal protein's active site. frontiersin.org

A direct consequence of this compound's binding to the 60S subunit is the inhibition of peptide bond formation. ontosight.aipnas.org This catalytic step, known as the peptidyl transferase reaction, occurs within the peptidyl transferase center (PTC) of the 60S subunit. weizmann.ac.ilnih.gov The PTC is responsible for creating a peptide bond between the amino acid of the incoming aminoacyl-tRNA in the A-site and the growing polypeptide chain attached to the tRNA in the P-site. ufsc.br By occupying a position within the PTC, the antibiotic obstructs the proper binding and alignment of the tRNA substrates, which leads to a decreased rate of peptide bond formation and effectively halts protein synthesis. pnas.orgweizmann.ac.ilnih.gov

Studies using rat liver extracts have demonstrated that this compound and the related compound cycloheximide inhibit the transfer of amino acids from transfer RNA (tRNA) to the growing polypeptide chain. nih.gov This action is distinct from that of other inhibitors like puromycin, which mimics an aminoacyl-tRNA and causes premature chain termination. nih.govumich.edu this compound's effect is a direct consequence of its blockade of the peptidyl transferase reaction, preventing the addition of new amino acids to the nascent peptide. pnas.org

This compound is a well-established inhibitor of the translational elongation step. annualreviews.orgwikipedia.orgescholarship.org The process of elongation involves the repetitive cycle of tRNA binding, peptide bond formation, and the movement of the ribosome along the mRNA transcript, a process known as translocation. wikipedia.org this compound can interfere with this cycle by inhibiting the translocation of the peptidyl-tRNA from the A-site to the P-site on the ribosome. annualreviews.org This interference stops the polypeptide chain from growing longer. wikipedia.org The phenomenon of ribosomal interference, where the slow movement of one ribosome can impede the progress of others behind it on the same mRNA, is a key aspect of translation dynamics that can be influenced by such inhibitors. plos.orgbiorxiv.org

| Mechanistic Step | Target/Process | Effect of this compound | Reference |

|---|---|---|---|

| Ribosomal Binding | 60S subunit of eukaryotic 80S ribosome | Binds to the large ribosomal subunit, interfering with its function. | ontosight.aiannualreviews.org |

| Peptide Bond Formation | Peptidyl Transferase Center (PTC) | Blocks the catalytic activity of the PTC, preventing the formation of peptide bonds. | ontosight.aipnas.org |

| Amino Acid Incorporation | Transfer of aminoacyl-tRNA to polypeptide | Inhibits the addition of new amino acids to the growing polypeptide chain. | nih.govpnas.org |

| Translational Elongation | Ribosomal translocation | Interferes with the movement of the ribosome along the mRNA, halting protein synthesis. | annualreviews.orgwikipedia.org |

A critical feature of this compound's action is its selectivity for eukaryotic systems. ontosight.aiwikipedia.org Research has consistently shown that while it potently inhibits protein synthesis in eukaryotic cells, such as those in mammals, it does not affect protein synthesis in prokaryotic organisms like Escherichia coli. nih.gov

This selectivity is rooted in the fundamental structural differences between eukaryotic and prokaryotic ribosomes. open.educreative-biostructure.com Prokaryotes have 70S ribosomes (composed of 50S and 30S subunits), whereas eukaryotes have larger 80S ribosomes (60S and 40S subunits). open.edu this compound's target, the 60S subunit, has a distinct structure and composition compared to its prokaryotic counterpart, the 50S subunit. sci-hub.se These differences prevent the drug from binding effectively to bacterial ribosomes, thus conferring its specific inhibitory action on eukaryotes.

Selectivity of Inhibition

Eukaryotic Systems versus Prokaryotic Systems (e.g., Escherichia coli)

This compound demonstrates a high degree of specificity by inhibiting protein synthesis in eukaryotic cells, while showing no effect on prokaryotic systems like Escherichia coli. nih.gov This selectivity stems from fundamental structural differences between the ribosomes of these two domains. Eukaryotic cells possess 80S ribosomes, which are the target of this compound and its parent compound, Cycloheximide. researchgate.net In contrast, prokaryotes such as E. coli have 70S ribosomes, which are not recognized by the inhibitor. nih.govcapes.gov.br Early research established that this compound effectively halts protein synthesis in eukaryotic L-cells but does not impact the process in extracts from E. coli. nih.gov This differential action is due to the inhibitor binding specifically to the 60S subunit of the eukaryotic ribosome, a component that is structurally distinct in its prokaryotic counterpart. researchgate.net

Cytoplasmic Ribosomes versus Mitochondrial Protein Synthesis

Within eukaryotic cells, this compound's inhibitory action is further refined, targeting cytoplasmic protein synthesis while leaving mitochondrial protein synthesis largely unaffected. nih.govwikipedia.org This is because mitochondrial ribosomes are structurally more akin to prokaryotic 70S ribosomes than to the 80S ribosomes found in the cytoplasm. wikipedia.org Consequently, even at concentrations that completely arrest protein synthesis in the cytoplasm, mitochondrial protein production continues. nih.gov This selective inhibition has rendered this compound an invaluable pharmacological tool for researchers to differentiate between and study the products and consequences of cytoplasmic versus mitochondrial translation. wikipedia.org For instance, studies have shown that this compound inhibits cerebral protein synthesis to the same degree as other inhibitors but, unlike them, does not cause swelling of neuronal mitochondria, underscoring its specific action on cytoplasmic ribosomes. nih.gov

Differential Effects on Macromolecular Synthesis

Strong Inhibition of Protein Synthesis

The primary and most potent biological effect of this compound is the swift and strong inhibition of protein synthesis in eukaryotes. semanticscholar.orgnih.gov It acts by interfering with the elongation step of translation, the process where amino acids are assembled into a protein chain. wikipedia.org The compound binds to the 60S ribosomal subunit, which prevents the transfer of tRNA, effectively halting the extension of the polypeptide chain. researchgate.nettocris.com Even at low concentrations, this compound can cause profound inhibition of protein synthesis. umich.edupnas.org Studies in goldfish brain, for example, demonstrated that very small amounts of this compound were highly effective at depressing protein synthesis. umich.edu

Minimal Effect on RNA Synthesis

This compound has a minimal direct impact on RNA synthesis (transcription). semanticscholar.org Any observed reduction in RNA synthesis is generally considered an indirect result of the halt in protein production. nih.gov The enzymes and protein factors required for transcription are not directly targeted by this compound. capes.gov.br Studies have indicated that RNA synthesis is largely insensitive to the compound's effects, especially in the short term. semanticscholar.orgnih.gov Some research even suggests that under certain conditions, a later stimulation of RNA synthesis can occur following treatment with cycloheximide, as the cell attempts to compensate for the initial stress. capes.gov.br

Table 1: Comparative Inhibition of Macromolecular Synthesis by Protein Synthesis Inhibitors This table presents generalized findings on the differential effects of protein synthesis inhibitors like this compound on major cellular processes. The percentages are illustrative of the typical hierarchy of inhibition observed in research.

| Cellular Process | Degree of Inhibition | Onset of Inhibition | Mechanism of Inhibition |

| Protein Synthesis | Strong (>90%) | Rapid | Direct; blocks translational elongation |

| DNA Synthesis | Lesser (~50%) | Delayed | Indirect; secondary to lack of essential replication proteins |

| RNA Synthesis | Minimal | Delayed / None | Indirect; secondary to lack of essential transcription proteins |

Modulation of Specific Enzymatic Activities

This compound's influence extends to the modulation of specific enzymatic activities, primarily as an indirect result of its potent inhibition of protein synthesis. This is particularly evident for enzymes that have a rapid turnover rate or are inducible. nih.govpnas.org The levels of such enzymes are maintained by a balance between their synthesis and degradation. By blocking their synthesis, this compound allows their natural degradation to dominate, leading to a rapid decline in their activity.

A classic example is Ornithine Decarboxylase (ODC), an enzyme with a very short half-life. nih.govpnas.org In various studies, treatment with cycloheximide has been shown to cause a rapid loss of ODC activity because new enzyme synthesis is prevented. nih.govasm.org This effect has been used experimentally to measure the half-life of the enzyme. nih.govasm.org Conversely, for inducible enzymes like tyrosine aminotransferase, this compound can block the increase in enzyme activity that would normally be triggered by an inducer, such as a glucocorticoid hormone. nih.gov This demonstrates that the induction process requires the de novo synthesis of the enzyme. nih.gov These findings highlight this compound's utility as a research tool to study the regulation and turnover of specific enzymes by dissecting the necessity of new protein synthesis. nih.govnih.gov

Inhibition of Tyrosine Hydroxylase Activity

Beyond its well-documented role as a protein synthesis inhibitor, this compound has been shown to exert inhibitory effects on tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamine neurotransmitters. nih.govpnas.orgnih.govwikipedia.org This finding has led to suggestions that the biological effects of this compound, such as amnesia observed in animal studies, may not be solely attributable to the cessation of protein production but could also stem from a reduction in the functional pool of norepinephrine. nih.govpnas.orgpnas.org

The inhibitory action was observed in assays of enzyme preparations from the cerebral hemispheres of treated animals. pnas.org The data below, derived from such experiments, illustrates the measured impact on enzyme activity.

Table 1: Effect of this compound (AXM) on Tyrosine Hydroxylase Activity

This table summarizes the findings on the percentage of inhibition of tyrosine hydroxylase activity in brain homogenates following the administration of this compound, as reported in studies on its neurological effects.

| Compound | Observation | Reference |

|---|---|---|

| This compound (AXM) | Inhibits the activity of tyrosine hydroxylase. | nih.govpnas.org |

| This compound (AXM) | Severely decreased the rate of accumulation of newly synthesized catecholamines. | nih.gov |

Computational Approaches to Mechanistic Elucidation

To further understand the molecular interactions underlying this compound's activity, computational methods have been employed. These approaches provide insight into how the molecule binds to its targets and how its specific chemical structure relates to its biological function.

Molecular Docking Studies of Ribosomal Protein Alteration Mechanisms

Molecular docking simulations have been instrumental in elucidating the mechanism by which this compound and its analogs inhibit protein synthesis. nih.govresearchgate.net These studies computationally model the interaction between the compound (ligand) and its biological target, the ribosome (receptor), to predict binding affinity and orientation. nih.gov A comparative study investigated the binding of this compound (ACH) to the ribosomal proteins of a true fungus (Magnaporthe oryzae), an oomycete (Pythium ultimum), and a plant (Capsicum annum). nih.govresearchgate.netresearchgate.net

The results of these docking studies revealed that this compound binds within the active pocket of the ribosomal proteins in all three organisms, which is thought to suppress protein synthesis. nih.gov The binding affinities, represented by binding energies, correlated with the observed biological activities of the compound against these organisms. nih.govresearchgate.net For instance, the binding affinity of this compound with the ribosomal protein of C. annum was found to be higher than that of cycloheximide. nih.gov The simulations identified key amino acid residues within the ribosomal proteins that form hydrogen bonds and other interactions with the this compound molecule, stabilizing the complex. nih.govresearchgate.net

Table 2: Molecular Docking of this compound with Ribosomal Proteins

This table presents the binding energies and key interacting amino acid residues for this compound (ACH) with the ribosomal proteins of different organisms, as determined by molecular docking studies.

| Organism | Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Reference |

|---|---|---|---|---|

| Magnaporthe oryzae (True Fungus) | Ribosomal Protein | -6.9 | Gln27, Lys29, Lys66 | nih.gov |

| Pythium ultimum (Oomycete) | Ribosomal Protein | -6.8 | Lys29, Ala30, Lys67 | nih.gov |

| Capsicum annum (Plant) | Ribosomal Protein | -7.1 | Not specified in search results | nih.gov |

Density Functional Theory (DFT) for Structure-Activity Correlation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. wikipedia.org In the context of this compound, DFT calculations have been used to correlate the compound's three-dimensional structure and electronic properties with its biological activity. researchgate.net This approach allows for the optimization of the molecule's geometry and the calculation of parameters such as molecular orbital energies and charge distributions. researchgate.netmdpi.com

By applying DFT, researchers have been able to analyze how the specific structural features of this compound, such as the acetoxy group, influence its interaction with target proteins. researchgate.netresearchgate.net The optimized molecular geometry and electronic parameters derived from DFT calculations help to explain the binding energies and interaction patterns observed in molecular docking studies. nih.govresearchgate.net This synergy between DFT and molecular docking provides a more comprehensive understanding of the structure-activity relationship, revealing why this compound exhibits particular inhibitory effects. researchgate.net These computational insights are valuable for guiding the development of new, more potent fungicides and herbicides based on the cycloheximide molecular scaffold. researchgate.net

Iii. Cellular and Molecular Biological Effects of Acetoxycycloheximide

Apoptosis Induction and Pathways

Acetoxycycloheximide (B1664991) is a potent inducer of apoptosis, initiating a cascade of molecular events that lead to controlled cell death. This process is characterized by its speed and the activation of specific signaling pathways distinct from its parent compound, Cycloheximide (B1669411).

Rapid Apoptosis Induction

Research has shown that this compound induces the rapid processing of pro-caspases and subsequent apoptosis in human leukemia Jurkat T cells. nih.gov Its efficacy in inducing apoptosis is notably higher than that of Cycloheximide. nih.gov This rapid induction suggests an efficient and direct mechanism of action on the core apoptotic machinery.

Cytochrome c Release from Mitochondria

A pivotal event in the intrinsic pathway of apoptosis is the release of Cytochrome c from the mitochondria into the cytosol. nih.govwikipedia.orgresearchgate.netembopress.org this compound has been demonstrated to trigger this event effectively. nih.gov The release of Cytochrome c occurs even in the presence of caspase inhibitors, indicating that this process is an upstream event in the this compound-induced apoptotic cascade. nih.govembopress.org Once in the cytosol, Cytochrome c participates in the formation of the apoptosome, a complex that activates initiator caspases. nih.gov The anti-apoptotic protein Bcl-xL, a member of the Bcl-2 family, can suppress this Cytochrome c release, highlighting the compound's interaction with the mitochondrial regulation of apoptosis. nih.gov

Role of c-Jun N-terminal Kinase (JNK) Activation

Unlike Cycloheximide, this compound strongly activates the c-Jun N-terminal Kinase (JNK) pathway. nih.gov JNKs are a family of protein kinases that respond to stress stimuli and are critically involved in regulating apoptosis. nih.govmdpi.comnih.govyoutube.com Studies using small-molecule kinase inhibitors have revealed that JNK activation is essential for the induction of Cytochrome c release in apoptosis triggered by this compound. nih.gov This demonstrates that the JNK signaling pathway is a key mediator of the pro-apoptotic effects of this compound, linking the initial stimulus to the mitochondrial response. nih.govgenesandcancer.com

| Molecular Event | Observation with this compound | Key Finding/Significance |

|---|---|---|

| JNK Activation | Drastically induced | Critical for triggering the apoptotic pathway nih.gov |

| Cytochrome c Release | Induced, even with caspase inhibitors present | A primary event mediated by JNK activation nih.gov |

| Pro-caspase Processing | Rapid processing of pro-caspases-3, -8, and -9 | Leads to the execution phase of apoptosis nih.gov |

| Role of Caspase-8 Activity | Dispensable for apoptosis induction | Suggests a mitochondrial-dominant pathway nih.govnih.gov |

Caspase Activation and Pro-caspase Processing

Caspases are a family of cysteine proteases that execute the process of apoptosis. mdpi.combohrium.com They are synthesized as inactive zymogens (pro-caspases) that must be proteolytically processed to become active. frontiersin.org this compound treatment leads to the rapid processing of initiator pro-caspases, including pro-caspase-8 and -9, and the executioner pro-caspase, pro-caspase-3. nih.gov Interestingly, while pro-caspase-8 is processed, studies in Jurkat T cells suggest that caspase-8's proteolytic activity is not essential for the induction of apoptosis by this compound. nih.govnih.gov This finding, combined with the crucial role of Cytochrome c release, indicates that this compound primarily triggers the intrinsic, mitochondria-mediated pathway of apoptosis. nih.govnih.gov Even in cells where caspase-8 is deficient, this compound can still induce the release of pro-apoptotic proteins from the mitochondria. nih.gov

Cell Cycle and Division Perturbations

As a derivative of the protein synthesis inhibitor Cycloheximide, this compound is expected to interfere with the cell cycle, a process highly dependent on the timely synthesis of regulatory proteins.

Arrest of Cell Division

While direct studies on this compound's effect on the cell cycle are limited, the actions of its parent compound, Cycloheximide, provide significant insight. Cycloheximide is known to cause cell cycle arrest. nih.gov Depending on the concentration and cell type, it can induce a blockade at the G1 and S phases of the cell cycle. nih.govnih.gov This arrest is attributed to the partial inhibition of protein synthesis, which prevents the accumulation of critical proteins required for progression through these cell cycle checkpoints. nih.gov Given that this compound shares the fundamental mechanism of protein synthesis inhibition with Cycloheximide, it is poised to exert similar disruptive effects on cell cycle progression, leading to an arrest of cell division.

Effects on Cellular Signaling and Regulation

This compound has been shown to significantly interfere with key cellular signaling cascades, particularly those related to inflammatory and stress responses. Its mechanisms involve the modulation of crucial cell surface receptors and downstream kinase pathways.

Downregulation of Cell Surface TNF Receptor 1 (TNF-R1)

Research has demonstrated that this compound potently reduces the expression of Tumor Necrosis Factor Receptor 1 (TNF-R1) on the cell surface. This effect occurs in a dose-dependent manner. The mechanism behind this downregulation is the induction of proteolytic cleavage, or "ectodomain shedding," of the TNF-R1. This process releases the extracellular portion of the receptor into the surrounding medium. Notably, this compound is reported to be approximately 100-fold more effective at inducing this shedding than its structural analog, Cycloheximide.

Blockade of TNF-alpha-Induced NF-kappaB Activation

A primary consequence of TNF-R1 downregulation is the blockade of the nuclear factor kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor in inflammatory responses, and its activation is typically induced by Tumor Necrosis Factor-alpha (TNF-alpha) binding to TNF-R1. By promoting the shedding of TNF-R1, this compound effectively prevents this binding and the subsequent signal transduction. Studies indicate that the compound blocks the signaling pathway upstream of the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. This prevention of IκBα degradation ensures that NF-κB cannot translocate to the nucleus to activate pro-inflammatory genes.

Activation of ERK and p38 MAP Kinase Pathways

This compound has been found to promote the sustained activation of two key mitogen-activated protein kinase (MAPK) pathways: the extracellular signal-regulated kinase (ERK) pathway and the p38 MAPK pathway. The activation of these specific kinase cascades is directly linked to the downregulation of cell surface TNF-R1. Research using inhibitors for these pathways has shown that blocking the activity of ERK and p38 MAP kinase can reverse the reduction of surface TNF-R1 caused by this compound. This finding indicates that this compound triggers TNF-R1 downregulation via the activation of these specific kinase signaling pathways, which in turn leads to the inhibition of TNF-alpha-induced NF-κB activation.

Table 1: Summary of this compound's Effects on Cellular Signaling Pathways

| Target Pathway/Molecule | Observed Effect | Underlying Mechanism |

|---|---|---|

| TNF Receptor 1 (TNF-R1) | Downregulation of cell surface expression | Induction of proteolytic cleavage (ectodomain shedding) |

| NF-kappaB (NF-κB) | Blockade of TNF-alpha-induced activation | Prevention of IκBα degradation secondary to TNF-R1 downregulation |

| ERK and p38 MAP Kinase | Sustained activation | Directly mediates the downregulation of cell surface TNF-R1 |

Impact on Cellular Metabolism and Physiological Processes

Beyond its well-known function as a protein synthesis inhibitor, early studies have pointed to this compound's impact on specific metabolic pathways, particularly concerning macromolecules in neuronal tissues. Research has indicated that the compound affects the synthesis and metabolism of macromolecules that contain glucosamine (B1671600) in the brain and at nerve endings. nih.gov Furthermore, studies have specifically noted its inhibitory effect on cerebral protein synthesis. nih.gov These findings suggest that this compound's disruption of protein production has significant consequences for the metabolic processes and maintenance of complex macromolecules within the central nervous system. nih.gov

Effects on Lipid Absorption and Chylomicron Formation

This compound, a potent inhibitor of protein synthesis, has been instrumental in elucidating the intricate relationship between protein production and lipid absorption, particularly the formation of chylomicrons. Research in this area has demonstrated that while this compound does not halt lipid absorption entirely, it significantly alters the characteristics of the chylomicrons formed.

In studies involving mesenteric lymph fistula rats, the administration of this compound prior to the infusion of a micellar solution of oleic acid led to notable changes in chylomicron size and composition. jci.orgnih.gov While control animals exhibited a temporary increase in chylomicron size during the peak of triglyceride absorption, those treated with this compound showed a marked and prolonged increase in chylomicron size for up to four hours after lipid infusion. jci.orgnih.gov This finding was substantiated by both sucrose (B13894) density gradient centrifugation and electron microscopy of the collected lymph. jci.orgnih.gov

The alteration in size is directly linked to a change in the chemical composition of the chylomicrons. Analyses of washed chylomicrons from this compound-treated rats revealed a higher triglyceride-to-phospholipid ratio compared to the control group. nih.gov This shift in the ratio is indicative of larger chylomicron particles, as a larger core of triglycerides requires a relatively smaller surface area of phospholipids (B1166683) and apoproteins. jci.orgnih.gov

It is proposed that this increase in chylomicron size is a compensatory mechanism to conserve surface components, such as apoproteins, when their synthesis is inhibited. jci.orgnih.gov The intestinal mucosa is a primary site for the synthesis of lipoproteins, including the apoprotein components necessary for chylomicron assembly and secretion. jci.org By packaging more triglycerides into fewer, larger particles, the intestinal cells can continue to transport absorbed lipids despite the limited availability of newly synthesized proteins.

Table 1: Effect of this compound on Chylomicron Characteristics

| Characteristic | Control Group | This compound-Treated Group | Reference |

|---|---|---|---|

| Chylomicron Size | Transient increase during maximal absorption | Marked and sustained increase | jci.orgnih.gov |

| Triglyceride/Phospholipid Ratio | Normal | Increased | nih.gov |

| Proposed Mechanism | Standard chylomicron formation | Conservation of surface components (apoproteins) | jci.org |

Implications for Chylomicron Transport from Mucosal Cells

The research into the effects of this compound provides strong evidence for the crucial role of protein synthesis in the formation and subsequent transport of chylomicrons from the intestinal mucosal cells into the lymphatic system. jci.orgnih.gov The intestinal synthesis of lipoproteins, specifically the β-apoprotein component, is considered essential for the normal transport of triglycerides out of the intestine. jci.org

While some earlier studies suggested that any decrease in lipid absorption due to protein synthesis inhibitors might be a secondary effect of the drugs' toxicity on lymph flow, the work with this compound indicates a more direct impact on the transport mechanism. jci.org The observed formation of larger chylomicrons under conditions of protein synthesis inhibition supports the concept that the availability of apoproteins is a limiting factor in the assembly and release of these lipid-transporting particles. jci.orgnih.gov

The process of fat absorption involves the re-esterification of fatty acids and monoglycerides (B3428702) into triglycerides within the intestinal mucosal cells. jci.org These triglycerides are then packaged with apolipoproteins, phospholipids, and cholesterol to form chylomicrons, which are then secreted into the lymph. frontiersin.org The inhibition of protein synthesis by this compound directly interferes with the availability of the necessary apolipoprotein components for this packaging process. jci.orgnih.govjci.org This leads to an accumulation of lipids within the mucosal cells and the formation of abnormally large chylomicrons as the cell attempts to clear the absorbed fat with a limited supply of transport proteins. jci.org These findings underscore the integral role of ongoing protein synthesis for the efficient transport of dietary fats from the intestine. jci.orgnih.gov

Associated Metabolic Derangements with Protein Synthesis Blockade in vivo

The in vivo inhibition of protein synthesis by this compound is associated with significant metabolic derangements beyond the immediate effects on lipid transport. nih.gov While cycloheximide and its derivatives are often utilized for their specific inhibitory action on cytoplasmic protein synthesis, their effects within a whole organism can be more widespread and are not solely secondary to the cessation of protein production. nih.gov

Studies in intact animals have revealed that the blockade of protein synthesis by this compound leads to a concomitant metabolic derangement. nih.gov This disruption affects various metabolic pathways and can be observed in different tissues, including the liver and kidney. nih.gov The inhibition of the synthesis of essential proteins, such as enzymes and regulatory proteins, can have cascading effects on cellular metabolism.

While detailed specifics of all the metabolic derangements are extensive, the primary observable effect is a disruption in the normal processing and utilization of amino acids and other metabolic substrates. nih.gov The inability to incorporate amino acids into new proteins leads to alterations in their plasma and intracellular concentrations, potentially impacting other metabolic pathways that utilize these molecules. nih.gov It is important to recognize that the metabolic consequences of in vivo protein synthesis inhibition are complex and reflect a systemic response to the disruption of a fundamental cellular process. nih.govnih.gov

Iv. Comparative Studies and Structure Activity Relationships Sar of Acetoxycycloheximide and Analogues

Comparison with Cycloheximide (B1669411) (CHX)

Acetoxycycloheximide (B1664991), as a derivative of cycloheximide, shares fundamental mechanisms of action but also exhibits significant differences in potency and biological effects across various organisms.

Both this compound and cycloheximide are potent inhibitors of eukaryotic protein synthesis. wikipedia.org Their primary mechanism involves the disruption of translation, the process by which cells generate new proteins. Research has shown that both compounds specifically target the 80S ribosome in eukaryotic cells. ontosight.ai They act by inhibiting the translocation step in protein elongation, which effectively freezes the ribosome on the messenger RNA (mRNA) template and prevents the polypeptide chain from growing. nih.gov Studies conducted on L-cells in suspension culture and in extracts from rat liver confirmed that both this compound and cycloheximide inhibit the transfer of amino acids from soluble RNA (tRNA) to the growing polypeptide chain. nih.gov This shared mechanism makes them valuable tools in molecular biology for studying processes that require de novo protein synthesis. ontosight.ai

Despite their similar mechanism of action, the biological potency of this compound and cycloheximide varies significantly depending on the target organism. A comparative study highlighted these differences, particularly in their antifungal and phytotoxic (plant-toxic) activities. nih.gov

In tests against various true fungi, cycloheximide (CHX) consistently demonstrated the strongest antagonistic activity. This compound showed a comparatively weaker, though still significant, antifungal effect against these organisms. However, when tested against oomycetes, a group of fungus-like eukaryotes, both this compound and cycloheximide displayed very strong and similar inhibitory activities on mycelial growth. nih.gov

Conversely, this compound exhibited markedly stronger phytotoxicity than cycloheximide. In studies on various weed and crop species, this compound was found to be the most potent herbicide among the tested analogues, causing significant chlorophyll (B73375) loss, increased cell membrane damage (leaf electrolytic leakage), and lipid peroxidation in a dose-dependent manner. nih.gov

| Organism Type | Potency Ranking | Observed Effects |

|---|---|---|

| True Fungi | CHX > ACH | Inhibition of mycelial growth. |

| Oomycetes | CHX ≈ ACH | Strong and similar inhibition of mycelial growth. |

| Plants (Weeds and Crops) | ACH > CHX | ACH shows significantly stronger herbicidal/phytotoxic activity. |

The structural differences between this compound and cycloheximide lead to distinct toxicity and efficacy profiles in specific biological contexts. For example, early studies noted that this compound was less toxic to Saccharomyces pastorianus (a yeast) cells compared to cycloheximide. nih.gov

The most pronounced difference lies in their efficacy as herbicides. This compound's superior phytotoxicity makes it a more effective agent for plant growth inhibition. Its herbicidal activity was found to be stronger than the commercial herbicide glufosinate-ammonium (B1218520) in in-vitro experiments, demonstrating its high efficacy in this specific biological system. The order of herbicidal activity was determined to be this compound > Hydroxycycloheximide > Cycloheximide. nih.gov

Comparative Analysis with Other Glutarimide (B196013) Derivatives (e.g., Hydroxycycloheximide)

When the comparison is expanded to include other glutarimide derivatives like hydroxycycloheximide, a clearer picture of the structure-activity relationship emerges. A study systematically compared the antifungal and phytotoxic activities of cycloheximide (CHX), this compound (ACH), and hydroxycycloheximide (HCH). nih.gov

Antifungal Activity : Against true fungi, CHX was the most potent, followed by ACH, and then HCH, which showed the weakest activity. Against oomycetes, CHX and ACH were similarly potent and significantly more active than HCH. nih.gov

Phytotoxic Activity : The trend was reversed for phytotoxicity. ACH was the most potent herbicide, followed by HCH, with CHX being the least phytotoxic of the three. nih.gov

These findings underscore that modifications to the cycloheximide backbone, such as the addition of an acetoxy or hydroxy group, can dramatically and differentially alter the compound's efficacy against different types of organisms. nih.gov

| Biological Activity | Potency Ranking |

|---|---|

| Antifungal (True Fungi) | Cycloheximide > this compound > Hydroxycycloheximide |

| Antifungal (Oomycetes) | Cycloheximide ≈ this compound > Hydroxycycloheximide |

| Phytotoxic (Herbicidal) | This compound > Hydroxycycloheximide > Cycloheximide |

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. For this compound, the key structural difference from cycloheximide is the presence of an acetoxy group. ontosight.ai

The addition of an acetoxy group to the cycloheximide structure is directly responsible for the observed shifts in biological activity. ontosight.ai

Reduced Antifungal Activity (True Fungi) : The presence of the acetoxy group (or a hydroxy group in HCH) on the cyclohexanone (B45756) ring appears to weaken the compound's fungicidal activity against true fungi when compared to the unsubstituted cycloheximide. nih.gov This suggests that the unmodified structure of cycloheximide is optimal for interacting with its target in these organisms.

Enhanced Phytotoxicity : In contrast, the acetoxy group significantly enhances the compound's phytotoxic properties. The substitution on the cyclohexanone ring is believed to be a key factor in increasing herbicidal potency. nih.gov This indicates that the acetoxy group may improve the compound's ability to interact with a plant-specific target or enhance its uptake and stability within plant tissues, leading to greater toxicity.

Correlation between Chemical Structure and Biological Activity (e.g., Antifungal, Phytotoxic)

The biological activities of this compound and its analogues are intrinsically linked to their chemical structures. Comparative studies involving this compound (ACH), cycloheximide (CH), and hydroxycycloheximide (HCH) reveal that minor modifications to the substituent on the cyclohexanone ring lead to significant variations in their antifungal and phytotoxic effects. nih.gov The core structure essential for the bioactivity of these compounds consists of a piperidine-2,6-dione (glutarimide) ring and a cyclohexanone ring. nih.gov

In terms of antifungal activity against true fungi, cycloheximide demonstrates the most potent antagonistic effects, followed by this compound and then hydroxycycloheximide. nih.gov However, when tested against oomycetes, both CH and ACH exhibit strong and comparable mycelial growth inhibition, and both are more potent than HCH. nih.gov

Conversely, a different trend is observed for phytotoxicity. This compound displays the strongest phytotoxic activity against both weeds and crops, surpassing that of HCH and CH. nih.gov The phytotoxicity of ACH, which manifests as chlorophyll degradation, increased leaf electrolytic leakage, and lipid peroxidation, was found to be more potent than the herbicide glufosinate-ammonium in certain in vitro experiments. nih.gov

These differences in biological activity are attributed to the nature of the substituent at the C13 position of the cyclohexanone ring. The presence of a hydrogen atom (in CH), an acetoxy group (in ACH), or a hydroxyl group (in HCH) directly influences the molecule's interaction with its biological targets in different organisms. nih.gov Computational studies suggest that these structural variations alter the binding energies and conformational stabilities of the molecules when interacting with ribosomal proteins, which correlates with their observed biological activities. nih.gov The cyclohexanone and piperidine-2,6-dione moieties are identified as the primary motifs responsible for activity, while the dimethyl group likely contributes to structural bulk or hydrophobic interactions. nih.gov

Table 1: Comparative Biological Activity of Cycloheximide Analogues

| Compound | Substituent on Cyclohexanone Ring | Antifungal Activity Ranking (True Fungi) | Antifungal Activity (Oomycetes) | Phytotoxicity Ranking |

|---|---|---|---|---|

| Cycloheximide (CH) | Hydrogen | 1 (Strongest) | Strong | 3 (Weakest) |

| This compound (ACH) | Acetoxy Group | 2 (Intermediate) | Strong | 1 (Strongest) |

| Hydroxycycloheximide (HCH) | Hydroxyl Group | 3 (Weakest) | Moderate | 2 (Intermediate) |

This table is generated based on findings from a comparative study. nih.gov

Role of Specific Structural Features in Ribosome Binding

This compound and its parent compound, cycloheximide, function by inhibiting protein synthesis in eukaryotes. nih.govwikipedia.org Their mechanism involves binding to the ribosome, the cellular machinery responsible for translation. nih.gov Specifically, these compounds target the 60S subunit of the eukaryotic ribosome. wikipedia.org

The binding site for cycloheximide is located in the E-site (exit site) of the large ribosomal subunit. nih.govbiorxiv.org By occupying this site, the molecule physically obstructs the translocation step of the elongation cycle. wikipedia.orgnih.gov This interference prevents the movement of deacylated tRNA from the P-site (peptidyl site) to the E-site, thereby stalling the entire process of peptide chain elongation. nih.gov

Several structural features of the this compound molecule are crucial for this interaction:

The Glutarimide Ring (Piperidine-2,6-dione): This heterocyclic ring is a key pharmacophore. It plays a critical role in anchoring the molecule within the ribosomal binding pocket. nih.govbiorxiv.org The conformation and interactions of the piperidine-2,6-dione moiety within the binding site are fundamental to the inhibitory activity. biorxiv.org

Hydroxyl Group on the Side Chain: The hydroxyl group on the ethylamino side chain is essential for the interaction with the ribosome.

The binding pocket for cycloheximide is highly conserved across different eukaryotic species, from yeast to humans. nih.gov Structural studies of cycloheximide-bound ribosomes have identified specific ribosomal proteins, such as uL15 and eL42, that form part of the binding pocket. nih.gov Molecular docking studies have further elucidated the specific interactions between these compounds and the ribosomal proteins of target organisms. For example, in the fungus Magnaporthe oryzae, cycloheximide and its analogues are predicted to bind to a pocket involving the conserved amino acid residues Gln27, Lys29, and Lys66. nih.gov The varying binding affinities of CH, ACH, and HCH with the ribosomal proteins of different organisms (fungi vs. plants) likely explain the observed differences in their biological activity profiles. nih.gov

Table 2: Key Structural Features and Their Role in Ribosome Binding

| Structural Feature | Role in Ribosome Binding | Target Site on Ribosome |

|---|---|---|

| Glutarimide Ring | Anchors the molecule in the binding pocket | E-site of the 60S subunit |

| Cyclohexanone Moiety | Contributes to binding affinity and proper molecular conformation | E-site of the 60S subunit |

| Side Chain Hydroxyl Group | Essential for interaction with ribosomal components | E-site of the 60S subunit |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Cycloheximide |

| Glufosinate-ammonium |

| Hydroxycycloheximide |

V. Applications of Acetoxycycloheximide in Academic Research Methodologies

Tool for Studying Protein Synthesis and Gene Expression Regulation

The ability of Acetoxycycloheximide (B1664991) to rapidly and effectively shut down translation makes it an indispensable tool for dissecting the complexities of protein synthesis and the multifaceted layers of gene expression regulation.

Translational control is a critical step in gene expression, allowing cells to rapidly alter their proteome in response to internal and external cues. This compound is utilized to uncouple transcription from translation, permitting researchers to isolate and study the regulatory mechanisms governing the translation of existing messenger RNAs (mRNAs). By inhibiting the elongation phase of protein synthesis, researchers can investigate processes such as translational efficiency, the role of specific mRNA features (like upstream open reading frames), and the activity of translation initiation factors. researchgate.netnih.gov

For instance, studies have employed translation inhibitors like this compound to explore how cellular signaling pathways impact protein synthesis. Research on isopanduratin A, for example, showed that it promotes the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). mdpi.com Phosphorylation of eIF2α is a well-known mechanism for inhibiting the initiation step of translation. mdpi.com By using inhibitors like this compound, which acts on elongation, researchers can differentiate and study the various checkpoints of translational control. This allows for a more granular understanding of how gene expression is regulated post-transcriptionally. nih.govelifesciences.org

Recent advancements have combined this classical approach with modern techniques for more sophisticated analyses. A notable example is the use of pulsed stable isotope labeling by amino acids in cell culture (pSILAC) in conjunction with protein synthesis inhibitors. biorxiv.org In one study, researchers treated cells with the translation inhibitor cycloheximide (B1669411) to analyze disturbances in protein synthesis and degradation at the single-cell level, highlighting specific differences in protein turnover dynamics under various conditions. biorxiv.org This methodology allows for the global and specific analysis of protein turnover, revealing how factors like cellular differentiation or drug treatments affect the stability of thousands of proteins simultaneously. biorxiv.org

Methodological Applications in Molecular Biology

In the realm of molecular biology, this compound and its parent compound, cycloheximide, are foundational to several key experimental techniques that have yielded significant discoveries about protein function and regulation.

A primary application of this compound is in the determination of a protein's half-life (t½), a key measure of its stability within the cell. The "cycloheximide chase assay" is a widely used technique for this purpose. wikipedia.orgnih.gov The methodology involves treating cultured cells with the inhibitor to block all new protein synthesis. wikipedia.org Cell lysates are then collected at various time points following treatment and analyzed, typically by Western blotting, to quantify the decreasing abundance of the protein of interest. wikipedia.orgnih.gov

Because translation is halted, any decrease in the protein's concentration over time can be directly attributed to its degradation. wikipedia.org This allows for the calculation of its degradation rate and, consequently, its half-life. This technique is invaluable for comparing the stability of a protein under different conditions, for instance, comparing a wild-type protein to a mutated version associated with a disease, or assessing how the presence or absence of other cellular factors affects protein stability. wikipedia.orgprotocols.io

| Protein of Interest | Cell System | Experimental Condition | Key Finding | Reference |

|---|---|---|---|---|

| Tyk2 | AHI1 Knock-down Cells | Comparison of Tyk2 stability in control vs. AHI1 knock-down cells. | Demonstrated changes in Tyk2 protein stability, illustrating the utility of the CHX chase assay. | nih.gov |

| Various Proteins | Yeast and Mammalian Cells | Assessment of how different mutations affect protein stability. | The assay is valuable for determining critical residues for protein stability and how disease-associated mutations affect half-lives. | wikipedia.org |

| Oligomeric Proteins | General | Combined cycloheximide blocking with non-dissociating Western blot. | Allows for the differentiation and determination of half-lives for monomeric versus oligomeric forms of a protein. | protocols.io |

Ribosome profiling is a powerful high-throughput sequencing technique that provides a "snapshot" of all the ribosomes actively translating mRNAs in a cell at a specific moment. plos.org This method allows researchers to determine the precise location of ribosomes on a transcript with sub-codon resolution, offering insights into which proteins are being synthesized and at what rates. biorxiv.org

In many protocols, cycloheximide is used to "freeze" the ribosomes on the mRNA during sample preparation. wikipedia.orgbiorxiv.org After treatment, the cells are lysed, and RNases are used to digest the portions of mRNA not protected by the ribosomes. The remaining ribosome-protected fragments are then isolated, converted to a DNA library, and sequenced. While crucial for immobilizing the translation machinery, the use of cycloheximide in this context has been a subject of debate. wikipedia.org Several studies have reported that cycloheximide can introduce biases, such as creating artificial pauses or altering ribosome density at specific codons, which may vary between different organisms like yeast and human cells. biorxiv.orgnih.govbiorxiv.org Consequently, some recent protocols advocate for omitting the inhibitor to avoid these potential artifacts. nih.gov

Research Tool in Cell Biology

Beyond its specific applications in molecular biology, this compound serves as a broad utility tool in cell biology to explore the consequences of inhibiting protein synthesis on a wide array of cellular functions. ontosight.ainih.gov By blocking the production of new proteins, researchers can determine whether a specific cellular process, such as cell cycle progression, apoptosis, or cell signaling, is dependent on de novo protein synthesis.

For example, research has shown that translation inhibitors, including this compound, can promote the ectodomain shedding of Tumor Necrosis Factor Receptor 1 (TNF-R1) by activating specific signaling kinases. mdpi.com This type of application helps to unravel complex signaling cascades and understand how cells respond to stress or external stimuli. The ability to selectively turn off the protein synthesis machinery allows scientists to probe the functional necessity of newly synthesized proteins in virtually any cellular pathway under investigation. ualberta.ca

Investigations in Neurobiology and Cognitive Research

The function of this compound as a protein synthesis inhibitor has made it a cornerstone in memory research, helping to formulate and test theories on how memories are formed and stored.

The theory that long-term memory consolidation requires the synthesis of new proteins has been extensively tested using this compound. wikipedia.org Early studies established that administering protein synthesis inhibitors like this compound around the time of training can prevent the formation of long-term memories, while leaving short-term memory intact. nih.gov

Experiments in mice and rats have shown that treatment with this compound can lead to amnesia for a learned task, an effect attributed to the profound inhibition of protein synthesis. researchgate.net This has been observed in various learning paradigms, including avoidance learning. tandfonline.com However, the interpretation is not always straightforward. Some research indicates that memory can be retained despite drastic inhibition of protein synthesis, suggesting the existence of memory stages that are independent of this process. pnas.org For example, studies have shown that while amnesia is observed 24 hours after training with this compound, memory can spontaneously return within days, pointing to a transient deficit in retrieval rather than a failure of consolidation. nih.govpnas.org This has led to a nuanced view where protein synthesis is considered critical, but its disruption might affect memory retrieval mechanisms rather than storage itself. nih.gov

This compound is a key compound for creating animal models of amnesia, allowing for the investigation of the neurobiological underpinnings of memory loss. Intracerebral injections of this compound in rats have been shown to reliably induce a transient amnesia for a learned task when tested 24 hours later. nih.govpnas.org This predictable, temporary memory deficit provides a valuable experimental window to test potential memory-enhancing or protective agents. nih.govpnas.org

The amnesia induced by this compound is not permanent; memory often recovers spontaneously over several days. nih.govpnas.org This feature is crucial as it suggests the memory trace itself is not erased but is temporarily inaccessible, allowing researchers to focus on the mechanisms of memory retrieval. nih.gov These models have been pivotal in demonstrating that the amnesic effects of the drug can be prevented or reversed by other pharmacological interventions, shedding light on the complex interplay of molecular pathways in memory. nih.govpnas.orgnih.gov

| Animal Model | Effect | Key Finding | Reference |

|---|---|---|---|

| Rats | Transient amnesia | Memory is impaired at 24 hours post-training but returns spontaneously within 6 days. | nih.govpnas.org |

| Mice | Amnesia for avoidance learning | Amnesia develops as the duration of protein synthesis inhibition increases. | researchgate.netnih.gov |

| Rats | Reversible amnesia | Amnesia can be prevented by adrenergic stimulants like metaraminol (B1676334) and D-amphetamine. | nih.govpnas.org |

A significant body of research suggests that the memory-impairing effects of this compound may not be solely due to the inhibition of protein synthesis but also to its impact on neurotransmitter systems. nih.govpnas.org This hypothesis proposes that the observed amnesia is a consequence of a functional deficiency in key neurotransmitters, particularly catecholamines like norepinephrine. nih.govpnas.org

Studies in mice have demonstrated that an amnestic dose of this compound severely decreases the rate of accumulation of newly synthesized catecholamines for up to 12 hours. nih.govpnas.orgnih.gov Furthermore, while total catecholamine levels initially increase, they are significantly decreased 17 hours after injection. nih.govpnas.org This disruption of catecholamine metabolism coincides with the period of memory impairment. nih.govpnas.org

The crucial role of the adrenergic system is supported by findings that the amnesia induced by this compound can be prevented or reversed by adrenergic stimulants. nih.govpnas.orgnih.gov For example, administering metaraminol or D-amphetamine can prevent the development of amnesia in rats treated with this compound. nih.govpnas.org These results strongly suggest that the memory deficits are linked to a disruption in adrenergic signaling, challenging the assumption that protein synthesis inhibition is the sole mechanism of action. nih.govpnas.orgpnas.org Research with other protein synthesis inhibitors, such as anisomycin, has shown similar massive alterations in neurotransmitter release, further supporting the idea that this is a common confounding factor in such studies. pnas.org

| Parameter | Observation | Time Course | Reference |

|---|---|---|---|

| Rate of Accumulation of Newly Synthesized Catecholamines | Severely decreased | For at least 12 hours post-injection | nih.govpnas.orgnih.gov |

| Total Endogenous Catecholamine Levels | Increased, then decreased | Increased at 1-4 hours, decreased at 17 hours | nih.govpnas.org |

| Tyrosine Hydroxylase Activity | Reduced | - | doi.orgnih.gov |

Modulation of Cellular Responses to Stress and Damage

In addition to its use in neuroscience, this compound is a valuable tool in cancer biology and cell cycle research. Specifically, it has been shown to modulate how cells respond to DNA damage. Studies using HeLa cells have demonstrated that post-treatment with this compound can increase the survival of cells previously exposed to the DNA-damaging agent Mitomycin C. nih.govnih.govsemanticscholar.orgrupress.org

Mitomycin C is an antibiotic that causes cell death by creating cross-links in DNA. semanticscholar.org Research has shown that HeLa cells are most susceptible to Mitomycin C during the G1 phase of the cell cycle. nih.govnih.govsemanticscholar.org When these cells are treated with this compound after being exposed to Mitomycin C, their ability to form colonies (a measure of cell survival and viability) increases. nih.govnih.govsemanticscholar.org This restorative effect suggests that inhibiting protein synthesis after DNA damage can, under certain circumstances, prevent cell death and promote survival. semanticscholar.org Interestingly, this protective effect was not observed when cells were treated with a different DNA-damaging agent, actinomycin (B1170597) D, indicating a specific interaction between the pathways activated by Mitomycin C and the cellular response to protein synthesis inhibition. nih.govnih.govsemanticscholar.org

Restorative Effects on X-Irradiated Cells

Research has indicated that this compound possesses restorative properties for cells that have been subjected to X-ray irradiation. Studies have shown that the compound can reverse, to some extent, the lethal effects induced by this form of radiation. osti.govsemanticscholar.org This restorative capability is analogous to its observed effects on cells treated with the DNA-damaging agent mitomycin C. semanticscholar.org

The mechanism behind this restorative action is linked to its function as an inhibitor of both protein and DNA synthesis. osti.govsemanticscholar.org The inhibition of DNA synthesis, in particular, has been found to increase the survival rate of irradiated cells, with a pronounced effect on cells that are in the S phase of the cell cycle at the time of irradiation. osti.gov By temporarily halting these critical cellular processes, this compound is thought to provide a window for cellular repair mechanisms to address the radiation-induced damage before it becomes permanently fixed, thus enhancing cell viability.

Comparative Biological Activity Studies in Diverse Organisms

This compound has been a subject of comparative studies to evaluate its antifungal efficacy, often alongside its structural analogs cycloheximide and hydroxycycloheximide. Research from the fermentation broth of Streptomyces sp. JCK-6092 has provided detailed insights into its activity spectrum. osti.gov

While cycloheximide generally exhibits the most potent antagonistic activity against a range of true fungi, this compound demonstrates significant and, in some cases, comparable antifungal properties, particularly against oomycetes. osti.govnih.govpnas.orgmdpi.com Both this compound and cycloheximide have shown very strong and similar mycelial growth inhibitory activities against several phytopathogenic oomycetes. osti.govnih.govpnas.orgmdpi.com The antifungal activity of these compounds can be influenced by environmental conditions such as pH. researchgate.net

Below is a data table summarizing the minimum inhibitory concentration (MIC) values of this compound and its analogs against various fungal species.

Table 1: In Vitro Antifungal Activity of this compound and Related Compounds (MIC in μg/mL)

| Fungal Species | This compound (ACH) | Cycloheximide (CH) | Hydroxycycloheximide (HCH) |

|---|---|---|---|

| Pythium cactorum | 0.0244-0.39 | 0.097-0.39 | 6.25-25 |

| Pythium cambivora | 0.0244-0.39 | 0.097-0.39 | 6.25-25 |

| Pythium cinnamomi | 0.0244-0.39 | 0.097-0.39 | 6.25-25 |

| Pythium ultimum | 0.0244-0.39 | 0.097-0.39 | 6.25-25 |

Data sourced from comparative studies on cycloheximide derivatives. osti.govnih.govpnas.orgmdpi.com

In contrast to its antifungal profile, this compound has demonstrated the most potent phytotoxic activity when compared to cycloheximide and hydroxycycloheximide. osti.govnih.govpnas.orgmdpi.com This has positioned it as a compound of interest in studies exploring potential herbicidal agents. Its effects on plants are significant and multifaceted, leading to observable damage and growth inhibition.

Research has shown that this compound can cause a dose-dependent loss of chlorophyll (B73375) content in plant leaves, leading to a visible yellowing or bleaching effect. osti.govnih.govpnas.orgmdpi.com Furthermore, it induces leaf electrolytic leakage and lipid peroxidation, which are indicative of membrane damage and oxidative stress within the plant cells. osti.govnih.govpnas.orgmdpi.com In in vitro experiments, its phytotoxicity has been shown to be stronger than that of the commercial herbicide glufosinate-ammonium (B1218520), although weaker than paraquat. osti.govnih.govpnas.orgmdpi.com

The table below outlines the comparative phytotoxic effects of this compound and its analogs on various plants.

Table 2: Comparative Phytotoxic Effects of this compound and Analogs

| Compound | Relative Phytotoxic Activity | Observed Effects |

|---|---|---|

| This compound (ACH) | Strongest | Causes chlorophyll content loss, leaf electrolytic leakage, and lipid peroxidation in a dose-dependent manner. |

| Hydroxycycloheximide (HCH) | Intermediate | Generally less phytotoxic than ACH but more so than CH. |

| Cycloheximide (CH) | Weakest | Exhibits the lowest phytotoxic activity among the three compounds. |

This comparative data is based on studies evaluating the herbicidal potential of cycloheximide derivatives. osti.govnih.govpnas.orgmdpi.com

Vi. Advanced Research Directions and Emerging Themes

Elucidating Precise Differential Mechanisms of Action among Cycloheximide (B1669411) Analogues

A primary focus of current research is to understand the nuanced differences in the mechanism of action between acetoxycycloheximide (B1664991), cycloheximide, and other analogues. nih.govfrontiersin.org While they share the core function of inhibiting protein synthesis by binding to the E-site of the 80S ribosome, the specific modifications to the cycloheximide structure can lead to varied biological outcomes. nih.govcellsignal.com

Research has shown that even small changes to the cycloheximide molecule can significantly alter its potency and effects. For instance, the acetylation of the hydroxyl group in cycloheximide to form this compound results in a complete loss of biological activity in some contexts, while modifications at other sites can retain or even enhance protein synthesis inhibition. nih.gov Specifically, the addition of an acetoxy group at the C13 position of the cyclohexanone (B45756) ring in this compound, when compared to the hydroxyl group in hydroxycycloheximide and the hydrogen in cycloheximide, has been shown to produce different levels of antifungal and phytotoxic activity. nih.gov

A comparative study on the effects of cycloheximide (CH), this compound (ACH), and hydroxycycloheximide (HCH) revealed these differential activities. nih.gov CH showed the most potent activity against true fungi, whereas ACH and CH had similar inhibitory effects on oomycetes. nih.gov Interestingly, ACH displayed the strongest phytotoxic effects on various weeds and crops. nih.gov These differences underscore that the functional groups on the cycloheximide scaffold play a critical role in their specific biological activities, a subject that remains under active investigation. nih.govfrontiersin.org

Further Characterization of this compound's Interactions with Cellular Signaling Pathways

Beyond its role as a protein synthesis inhibitor, this compound is known to interact with and modulate various cellular signaling pathways, a field of study that is continuously expanding. A significant area of this research is its impact on mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial for regulating processes like cell proliferation, differentiation, and apoptosis. nih.govnih.govnih.govabcam.com

Studies have demonstrated that, unlike its parent compound cycloheximide, this compound can strongly activate the c-Jun N-terminal kinase (JNK) pathway. nih.gov This activation is a critical step in inducing the release of cytochrome c from the mitochondria, which subsequently triggers rapid apoptosis, or programmed cell death. nih.gov In contrast to cycloheximide, this compound also causes a significant activation of other MAP kinases, including the extracellular signal-regulated kinase (ERK) and p38 MAP kinase. nih.gov

Further research has shown that the activation of ERK and p38 MAP kinase by this compound is involved in the downregulation of the cell surface tumor necrosis factor receptor 1 (TNF-R1). nih.gov This downregulation, in turn, blocks the activation of the NF-κB signaling pathway by TNF-alpha. nih.gov The interplay between this compound and these signaling cascades is complex and an area of active investigation, as it highlights the compound's potential to influence cellular fate through mechanisms that are distinct from simple protein synthesis inhibition. nih.govnih.gov

Table 1: Comparison of Cellular Signaling Effects of Cycloheximide (CHX) and this compound (Ac-CHX)

| Feature | Cycloheximide (CHX) | This compound (Ac-CHX) | Reference |

| JNK Activation | Weak/None | Strong | nih.gov |

| ERK Activation | Weak/None | Drastic | nih.gov |

| p38 MAP Kinase Activation | Weak/None | Drastic | nih.gov |

| Apoptosis Induction | Can modulate or induce | Induces rapid apoptosis with high efficacy | nih.gov |

| TNF-R1 Downregulation | Involved | Involved, via ERK and p38 MAP kinase activation | nih.gov |

Development of More Potent Research Tools Based on Cycloheximide Analogues

The foundational structure of cycloheximide continues to be a scaffold for the development of new and more potent research tools. researchgate.netnih.gov The goal is to create derivatives with improved properties, such as enhanced potency, irreversibility, or the addition of functionalities like fluorescent tags for imaging protein synthesis. nih.govresearchgate.netnih.gov

Synthetic efforts have led to the creation of various cycloheximide analogues with modified properties. researchgate.netnih.gov For example, C13-amide-functionalized cycloheximide derivatives have been synthesized and shown to have increased potency in inhibiting protein synthesis. acs.org Cryo-electron microscopy studies have revealed that these more potent analogues, such as C13-aminobenzoyl cycloheximide, occupy the same binding site on the ribosome as the parent compound. acs.org Their enhanced effectiveness makes them superior tools for techniques like ribosome profiling, where they can more effectively capture ribosome conformations. acs.org

Other synthetic strategies have focused on creating fluorescent derivatives of cycloheximide to visualize protein synthesis in living cells. nih.gov While some modifications, like acetylating the hydroxyl group, can abolish biological activity, other approaches, such as reductive amination of the ketone group, have successfully produced fluorescently-labeled cycloheximide molecules that retain their inhibitory function. nih.gov The development of such novel derivatives provides powerful chemical reagents to deepen the study of protein synthesis and other cellular processes. acs.org

Advanced Computational Studies for Predicting Biological Activity and Designing Novel Research Probes

In recent years, advanced computational methods have become increasingly important in the study of cycloheximide and its analogues. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) analysis are being used to predict the biological activity of these compounds and to guide the design of novel research probes. nih.govfrontiersin.orgnih.gov

Molecular docking studies have been employed to understand how different cycloheximide derivatives bind to the ribosome. nih.govfrontiersin.org These computational models can help to explain the experimental observations of differing biological activities among analogues. For example, docking studies have supported experimental findings by correlating the binding energies and conformational stabilities of cycloheximide, this compound, and hydroxycycloheximide with their observed antifungal and phytotoxic activities. nih.gov By modeling the interactions between these compounds and ribosomal proteins from different organisms, researchers can gain insights into the mechanisms of selective toxicity. nih.govfrontiersin.org

QSAR analysis is another powerful computational tool that establishes a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For cycloheximide derivatives, QSAR can be used to predict the potency of new, unsynthesized analogues, thereby streamlining the discovery process for more effective research tools. rsc.org By combining these computational approaches with traditional experimental work, researchers can more efficiently design and synthesize novel probes based on the cycloheximide scaffold with desired properties for specific biological investigations. rsc.org

Q & A

Q. What experimental models are commonly used to study acetoxycycloheximide’s effects on memory consolidation, and how are they optimized for reproducibility?

this compound is frequently studied in rodent models (e.g., mice, rats) using maze-based avoidance or escape tasks. Key considerations include:

- Dose standardization : Early studies used doses ranging from 0.1–1.0 mg/kg, adjusted to minimize systemic toxicity while ensuring protein synthesis inhibition .

- Training protocols : Avoid overtraining (e.g., requiring >9 consecutive correct responses), as excessive repetition may mask memory deficits caused by the inhibitor .

- Control groups : Include saline-injected controls and verify inhibitor efficacy via radiolabeled leucine incorporation assays . Reproducibility requires meticulous documentation of animal strain, injection timing relative to training, and environmental variables (e.g., lighting, noise) .

Q. How do researchers distinguish this compound’s specific effects on memory from non-specific physiological disruptions?

- Behavioral metrics : Monitor post-injection health indicators (e.g., mobility, weight loss) to rule out illness-related performance deficits .

- Electrophysiological validation : Compare this compound with other protein synthesis inhibitors (e.g., puromycin) that alter cerebral electrical activity, ensuring observed effects are not artifacts of brain dysfunction .

- Temporal separation : Administer the inhibitor at varying intervals post-training to isolate its role in consolidation versus retrieval .

Q. What are the best practices for citing conflicting results in this compound studies?

- Contextualize contradictions : For example, Barondes & Cohen (1967) reported no long-term memory impairment in mice, while Ungerer et al. (1975) observed aversive effects in instrumental tasks. Differences may arise from task complexity or species-specific responses .

- Meta-analytic approaches : Use systematic reviews to highlight methodological variations (e.g., dosing schedules, behavioral paradigms) that explain discrepancies .

Advanced Research Questions

Q. How can researchers reconcile this compound’s inconsistent effects across species (e.g., mice vs. goldfish) in memory studies?

- Comparative pharmacokinetics : Assess blood-brain barrier permeability and inhibitor half-life differences between species .

- Task-specific sensitivity : Goldfish studies often use one-trial avoidance learning, whereas murine models employ multi-trial mazes. Optimize protocols to match species’ learning capacities .

- Molecular profiling : Pair behavioral data with proteomic analyses to identify conserved vs. species-specific protein targets .

Q. What strategies mitigate confounding variables when combining this compound with other neuroactive compounds (e.g., anisomycin) in memory research?

- Dose-response matrices : Systematically vary inhibitor combinations to identify synergistic or antagonistic interactions .

- Temporal precision : Use microinjection systems (e.g., intracerebral cannulas) to administer compounds at distinct phases of memory processing .

- Transcriptomic validation : RNA sequencing can disentangle compound-specific effects on gene expression networks .

Q. How should researchers design longitudinal studies to assess this compound’s delayed effects on synaptic plasticity?

- Multi-timepoint sampling : Collect tissue at intervals (e.g., 24h, 72h, 1 week) post-injection to track protein recovery and dendritic spine dynamics .

- Cross-sectional controls : Include age-matched cohorts to account for developmental changes in protein synthesis rates .

- High-resolution imaging : Combine electron microscopy with fluorescent tagging (e.g., GFP-labeled synaptic proteins) to visualize structural plasticity .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing contradictory datasets in this compound research?

- Bayesian meta-analysis : Quantify uncertainty across studies while incorporating prior knowledge (e.g., inhibitor potency) .

- Mixed-effects models : Account for nested variables (e.g., lab-specific protocols, batch effects) .

- Power analysis retrospection : Re-evaluate sample sizes in negative-result studies to confirm adequate statistical power .

Q. How can researchers ethically address this compound’s aversive side effects in animal models?

- Humane endpoints : Predefine criteria for early euthanasia (e.g., >20% weight loss, prolonged immobility) .

- Alternative inhibitors : Consider emetine or cycloheximide analogs with lower toxicity profiles for sensitive paradigms .

- Behavioral enrichment : Use positive reinforcement (e.g., reward-based tasks) to reduce stress-induced confounding .

Data Presentation & Reproducibility

Q. What supplementary materials are critical for replicating this compound experiments?

- Raw datasets : Include trial-by-trial behavioral scores and protein synthesis rates in accessible formats (e.g., .csv files) .

- Protocol videos : Demonstrate injection techniques or task setups to standardize procedures across labs .

- Code repositories : Share scripts for statistical analyses (e.g., R/Python) to enhance computational transparency .

Q. How should conflicting findings be visually summarized in review papers?

- Comparative tables : Contrast study parameters (species, dose, task) and outcomes side-by-side .

- Forest plots : Display effect sizes and confidence intervals for key experiments .

- Mechanistic diagrams : Illustrate hypothesized pathways (e.g., mTOR vs. CREB signaling) to contextualize contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products